2-(2,2-Dimethylpropanoyl)-3-(8-quinolylamino)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,2-Dimethylpropanoyl)-3-(8-quinolylamino)prop-2-enenitrile is a useful research compound. Its molecular formula is C17H17N3O and its molecular weight is 279.343. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Agents and Kinase Inhibitors
A study explored the synthesis of 2-styrylquinolines, including compounds with quinoline and amino groups, evaluated for antitumor activity and epidermal growth factor receptor (EGFR) inhibition. These compounds showed promising antitumor activities against cancer cell lines and moderate inhibition towards EGFR, highlighting their potential as antitumor agents and kinase inhibitors (El-Sayed et al., 2017).
Photophysical Properties
Research into the photophysical properties of compounds structurally related to "2-(2,2-Dimethylpropanoyl)-3-(8-quinolylamino)prop-2-enenitrile" revealed insights into their fluorescence. Compounds with quinuclidine structures, similar in their functional group arrangement, were studied for their fluorescence properties, providing a foundation for understanding the photophysical behavior of related molecules (Davis & Abelt, 2005).
Organic Donor-Acceptor Molecules
A class of donor-acceptor molecules featuring dimethylamino phenyl donor moieties exhibited significant third-order optical nonlinearities, showing potential for applications in materials science and photonics. These findings open up avenues for the application of related compounds in developing optical and electronic materials (Michinobu et al., 2005).
Fluorescence Quenching by Nanoparticles
The interaction between colloidal silver nanoparticles and fluorescent dyes, including molecules with dimethylamino and quinoline components, was studied, showing fluorescence quenching effects. This research is relevant for understanding the interactions of nanomaterials with fluorescent organic molecules, which could be useful in developing sensors and optical materials (Khan & Asiri, 2016).
Properties
IUPAC Name |
(2E)-4,4-dimethyl-3-oxo-2-[(quinolin-8-ylamino)methylidene]pentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-17(2,3)16(21)13(10-18)11-20-14-8-4-6-12-7-5-9-19-15(12)14/h4-9,11,20H,1-3H3/b13-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGMSMCRKYZDBJ-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNC1=CC=CC2=C1N=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/NC1=CC=CC2=C1N=CC=C2)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.